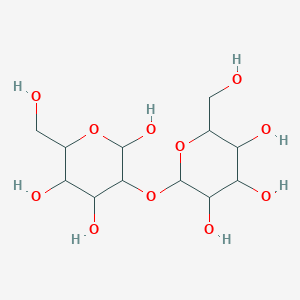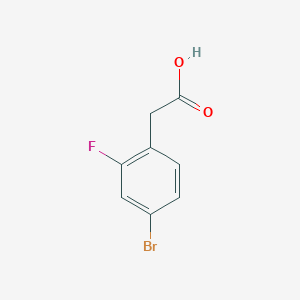
Fosfato de sodio de indol-3-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indoxyl phosphate is a chromogenic and electrochemical substrate for alkaline phosphatase. Upon enzymatic cleavage by alkaline phosphatase, 3-indoxyl is released and subsequently oxidized to produce water-insoluble indigo, which can be quantified by colorimetric detection at 660 nm as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate can also be converted to water-soluble leucoindigo by reduction of indigo in alkaline solution by sodium dithionite, which can be quantified by colorimetric detection at 415 nm or voltametric detection as a measure of alkaline phosphatase activity. 3-Indoxyl phosphate has been used in ELISAs.
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992)
Aplicaciones Científicas De Investigación
- Indol es una molécula de señalización producida tanto por bacterias como por plantas. En las comunidades bacterianas, juega un papel crucial en la detección de quórum (QS), permitiendo que las bacterias se adapten y sobrevivan en ambientes naturales .
- Más de 4000 indoles ocurren en la naturaleza, algunos de los cuales exhiben actividades antitumorales, antibacterianas, antivirales o antifúngicas .
- Las estrategias incluyen el uso de triptofanasa bacteriana (TnaA) o liasas de indol-3-glicerol-fosfato (IGL) de plantas/bacterias para convertir sustratos en derivados de indol .
- Funciona junto con el tetrazolio azul de nitro (NBT) para detectar moléculas marcadas con fosfatasa alcalina .
- Por ejemplo, el ácido indol-3-acético (una hormona vegetal derivada del triptófano) juega roles esenciales en el crecimiento y desarrollo de las plantas .
Señalización bacteriana y detección de quórum
Colorantes naturales y bioactividad
Producción fermentativa
Ensayos de detección
Actividad farmacológica
Compuestos indol-diterpénicos
Mecanismo De Acción
Target of Action
Indol-3-yl sodium phosphate, also known as Sodium 1H-indol-3-yl phosphate, is a derivative of indole . Indole derivatives have been found to interact with a variety of enzymes and proteins, inhibiting their activity . The primary targets of this compound are enzymes, particularly those involved in glycogen decomposition .
Mode of Action
The compound interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This interaction results in changes to the activity of the target enzymes and proteins .
Biochemical Pathways
Indol-3-yl sodium phosphate affects the biochemical pathways related to the enzymes it targets . For instance, it can influence the pathway of glycogen decomposition by inhibiting the activity of glycogen phosphorylase, an enzyme crucial for this process . This can lead to downstream effects such as changes in glucose metabolism .
Pharmacokinetics
Like other indole derivatives, it is likely to have properties that affect its bioavailability .
Result of Action
The inhibition of enzyme activity by Indol-3-yl sodium phosphate can result in molecular and cellular effects. For example, the inhibition of glycogen phosphorylase can affect the breakdown of glycogen, leading to changes in glucose levels
Action Environment
The action of Indol-3-yl sodium phosphate can be influenced by environmental factors. For instance, it is known to be rapidly hydrolyzed by alkaline phosphatase, forming a compound that is readily oxidized in solution by ambient oxygen under basic conditions . Therefore, the pH and oxygen levels in the environment can affect the compound’s action, efficacy, and stability .
Propiedades
Número CAS |
3318-43-2 |
|---|---|
Fórmula molecular |
C8H8NNaO4P |
Peso molecular |
236.12 g/mol |
Nombre IUPAC |
disodium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12); |
Clave InChI |
YQSBOERSRZHKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O.[Na] |
Punto de ebullición |
greater than or equal to 482 °F at 760 mm Hg (NTP, 1992) |
melting_point |
greater than 662 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
3318-43-2 |
Descripción física |
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992) |
Solubilidad |
greater than or equal to 100 mg/mL at 72° F (NTP, 1992) |
Sinónimos |
3-Indolyl Phosphate Disodium Salt; 3-Indoxyl Phosphate Disodium Salt; |
Densidad de vapor |
less than 1 (NTP, 1992) (Relative to Air) |
Presión de vapor |
less than 1 mm Hg (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)



![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
